

Application Notes and Protocols for Iridium(IV) Iodide in Methanol Carbonylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iridium(IV) iodide*

Cat. No.: *B1582531*

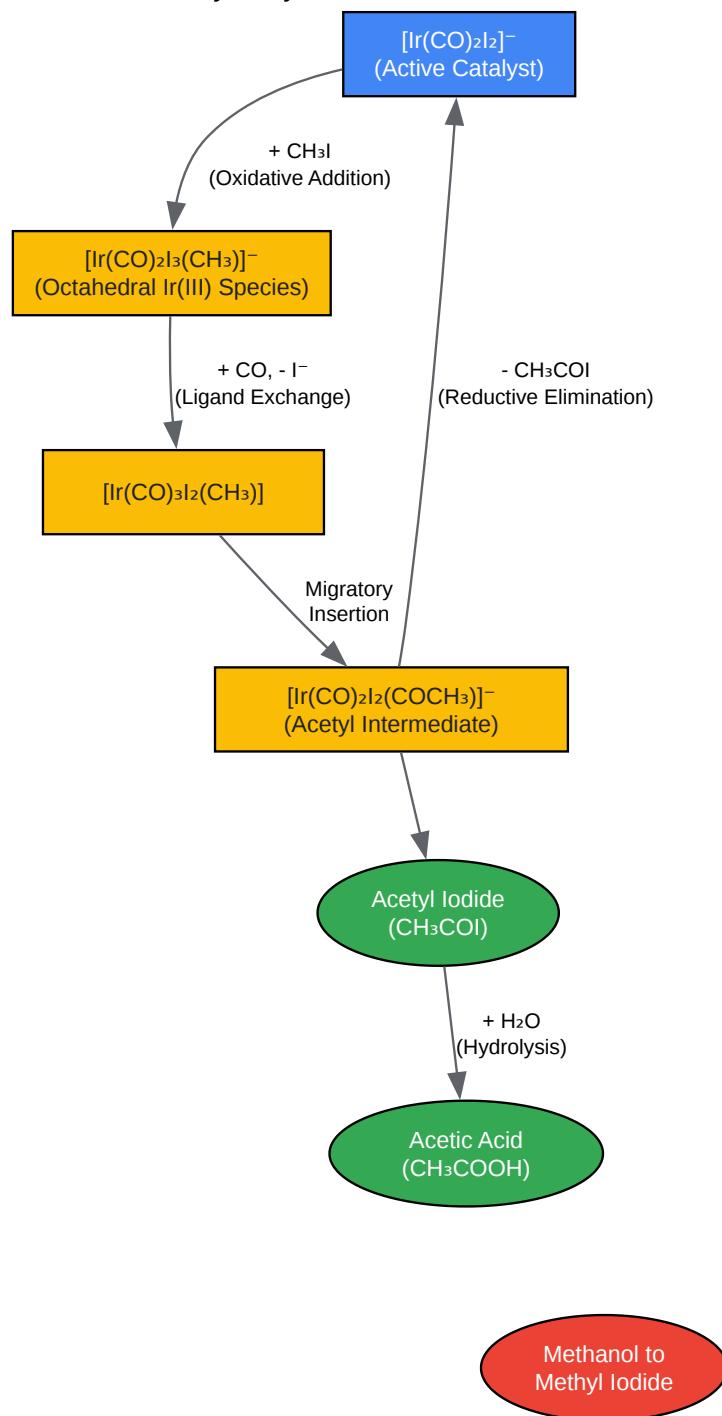
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **iridium(IV) iodide** in methanol carbonylation, a cornerstone of the Cativa™ process for acetic acid production. This process is noted for its high efficiency, selectivity, and operation under relatively low water conditions, making it a significant advancement over previous technologies.

Introduction

The carbonylation of methanol to produce acetic acid is a critical industrial process. The Cativa™ process, developed by BP Chemicals, utilizes an iridium-iodide based catalyst system that offers substantial improvements over the rhodium-based Monsanto process.^{[1][2]} Key advantages include greater catalyst stability, higher reaction rates, reduced by-product formation, and the ability to operate at low water concentrations (typically 0.5–5 wt%).^{[2][3]} This leads to significant energy savings and reduced environmental impact.^[2]


The active catalyst is an iridium-containing complex, often represented as $[\text{Ir}(\text{CO})_2\text{I}_2]^-$.^[4] The process is typically promoted by ruthenium carbonyl complexes or metal iodides (e.g., from zinc, cadmium, mercury, indium, or gallium) to enhance catalyst activity and stability.^{[5][6]}

Catalytic Cycle and Mechanism

The catalytic cycle of the Cativa process involves several key steps, as illustrated below. A crucial feature is the promotion by species that can abstract an iodide ligand from the iridium

center, which facilitates the coordination of carbon monoxide and accelerates the migratory insertion step.^[7] This migratory CO insertion is approximately 700 times faster in the promoted system compared to the unpromoted iridium complex.^[7]

Catalytic Cycle of the Cativa Process

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Cativa process catalytic cycle.

Quantitative Data

The performance of the iridium-catalyzed methanol carbonylation is influenced by various factors, including temperature, pressure, catalyst concentration, and the presence of promoters. The following tables summarize key quantitative data from literature sources.

Table 1: Comparison of Methanol Carbonylation Processes

Parameter	BASF Process	Monsanto Process	Cativa™ Process
Catalyst	Cobalt-based	Rhodium-based	Iridium-based
Promoter	Iodide	Iodide	Ruthenium or other metal iodides
Temperature (°C)	230	150-200	150-200
Pressure (MPa)	6.0-8.0	3.0-6.0	2.8-6.0
Acetic Acid Yield (%)	90	>99	>99
Water Concentration (%)	High	14-15	<8
Key Byproducts	Methane, acetaldehyde, ethanol	Propionic acid	Lower levels of propionic acid

Source:[3]

Table 2: Effect of Promoters on Carbonylation Rate

Catalyst System	Water (wt%)	Carbonylation Rate (mol dm ⁻³ h ⁻¹)
Iridium only	2.0	2.1
Iridium/Lithium (1:1)	2.0	12.1
Iridium/Ruthenium (1:2)	2.0	6.3
Iridium/Ruthenium/Lithium (1:2:1)	2.0	15.1

Reaction Conditions: 190°C, 28 barg total pressure, 30 wt% methyl acetate, 8.4 wt% methyl iodide, and 1950 ppm iridium.[8]

Table 3: Effect of Temperature on Turnover Frequency (TOF)

Catalyst System	Temperature (°C)	Carbonylation Rate (mol dm ⁻³ h ⁻¹)	TOF (s ⁻¹)
Iridium-only	170	3.9	0.208
180	7.0	0.374	
Iridium/Ruthenium (1:2)	170	6.2	0.331
180	10.6	0.566	

TOF calculated based on total [Ir] = 0.0104 M with an estimated 50% of Ir in an active form.[1]

Experimental Protocols

The following protocols are generalized from typical procedures found in the literature and should be adapted based on specific research goals and available equipment.

Catalyst Preparation

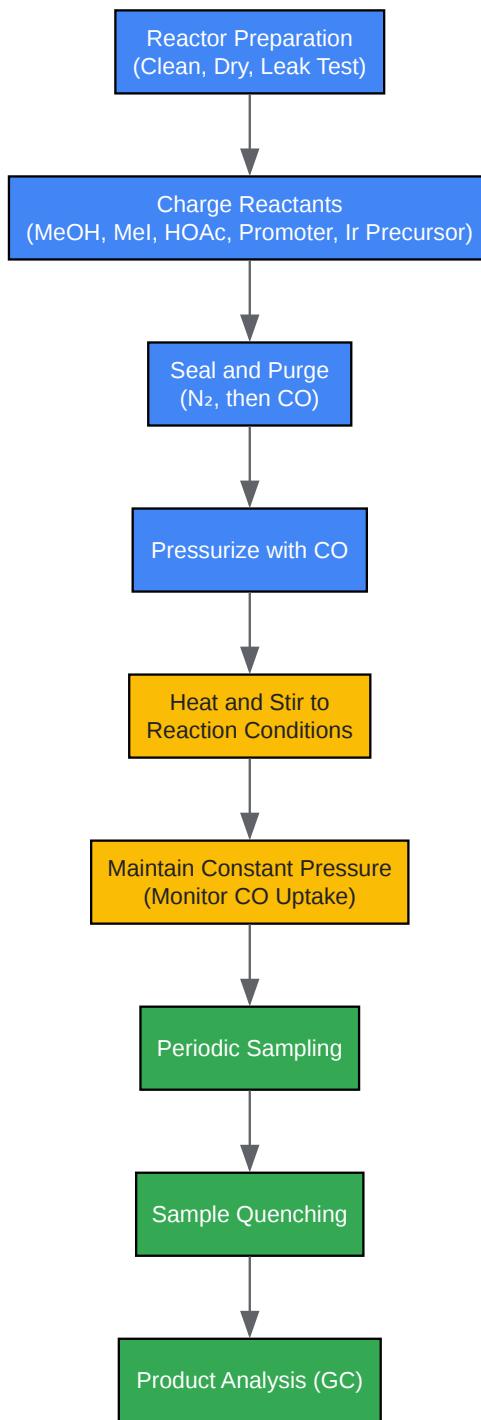
The active iridium catalyst is typically generated *in situ*. A common precursor is Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$).

Materials:

- Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot x\text{H}_2\text{O}$)
- Methyl iodide (CH_3I)
- Methanol (CH_3OH)
- Acetic acid (CH_3COOH)
- Promoter (e.g., $\text{Ru}(\text{CO})_4\text{I}_2$, ZnI_2)
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.

Procedure:

- Ensure the autoclave is clean, dry, and has been leak-tested.
- Charge the autoclave with the desired amounts of acetic acid (solvent), methanol (reactant), methyl iodide (promoter and reactant), and any additional promoters.
- Add the iridium precursor (e.g., $\text{IrCl}_3 \cdot x\text{H}_2\text{O}$) to the reactor.
- Seal the autoclave and purge several times with nitrogen followed by carbon monoxide to remove any air.
- Pressurize the reactor with carbon monoxide to the desired initial pressure.
- Commence stirring and heat the reactor to the target reaction temperature. The active catalyst will form under these conditions.


Methanol Carbonylation Reaction

Procedure:

- Once the reactor reaches the desired temperature and pressure (e.g., 190°C and 28 barg), start the timer for the reaction.[\[8\]](#)

- Maintain a constant pressure by supplying carbon monoxide from a reservoir as it is consumed. The rate of CO uptake can be used to monitor the reaction rate.
- Periodically, and cautiously, withdraw liquid samples from the reactor via the sampling port. Quench the samples immediately in a cooled vial to stop the reaction.
- Analyze the samples to determine the concentration of reactants, products, and byproducts.

Experimental Workflow for Methanol Carbonylation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for lab-scale methanol carbonylation.

Product Analysis by Gas Chromatography (GC)

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
- Capillary column suitable for the analysis of organic acids and alcohols (e.g., DB-624, HP-INNOWAX).[9][10]

Sample Preparation:

- Dilute the quenched reaction sample with a suitable solvent (e.g., methanol or acetone).[10]
- If necessary, add an internal standard for more accurate quantification.
- Filter the sample to remove any particulate matter before injection.

Typical GC Conditions:

- Injector Temperature: 220-250°C
- Detector Temperature (FID): 230-250°C
- Carrier Gas: Hydrogen or Helium
- Oven Temperature Program: An initial hold at a lower temperature (e.g., 40-70°C) followed by a temperature ramp (e.g., 6-10°C/min) to a final temperature (e.g., 240°C) to ensure separation of all components.[11]
- Injection Volume: 1 μ L

Data Analysis:

- Identify the peaks corresponding to methanol, methyl acetate, acetic acid, and any byproducts by comparing their retention times with those of known standards.
- Quantify the concentration of each component by integrating the peak areas and comparing them to a calibration curve generated from standard solutions of known concentrations.

Safety Considerations

- Carbon Monoxide: This is a highly toxic, odorless, and colorless gas. All operations involving CO must be conducted in a well-ventilated fume hood with a CO detector.
- High Pressure: Autoclave operations should only be performed by trained personnel. Ensure the reactor is properly rated for the intended temperature and pressure and that all safety features (e.g., rupture disc, pressure relief valve) are in place and functional.
- Methyl Iodide: This is a toxic and volatile compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
- Corrosion: The reaction mixture, particularly due to the presence of iodides, can be corrosive. Use reactors and fittings made of corrosion-resistant materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. grokipedia.com [grokipedia.com]
- 3. fnpetro.ir [fnpetro.ir]
- 4. Cativa process - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Gas chromatography/isotope ratio mass spectrometry: analysis of methanol, ethanol and acetic acid by direct injection of aqueous alcoholic and acetic acid samples - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 11. Acetic acid by gas chromatography - Chromatography Forum [chromforum.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Iridium(IV) Iodide in Methanol Carbonylation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582531#iridium-iv-iodide-in-methanol-carbonylation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com